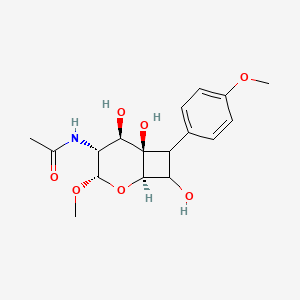

Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside

CAS No.:

Cat. No.: VC15891113

Molecular Formula: C17H23NO7

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO7 |

|---|---|

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | N-[(1R,3S,4R,5R,6R)-5,6,8-trihydroxy-3-methoxy-7-(4-methoxyphenyl)-2-oxabicyclo[4.2.0]octan-4-yl]acetamide |

| Standard InChI | InChI=1S/C17H23NO7/c1-8(19)18-12-14(21)17(22)11(9-4-6-10(23-2)7-5-9)13(20)15(17)25-16(12)24-3/h4-7,11-16,20-22H,1-3H3,(H,18,19)/t11?,12-,13?,14-,15-,16+,17-/m1/s1 |

| Standard InChI Key | RPDMOVQMWYVARX-OOFCAQADSA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@]2([C@@H](C(C2C3=CC=C(C=C3)OC)O)O[C@@H]1OC)O)O |

| Canonical SMILES | CC(=O)NC1C(C2(C(C(C2OC1OC)O)C3=CC=C(C=C3)OC)O)O |

Introduction

Structural and Molecular Characteristics

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₇ |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | N-[(1R,3S,4R,5R,6R)-5,6,8-trihydroxy-3-methoxy-7-(4-methoxyphenyl)-2-oxabicyclo[4.2.0]octan-4-yl]acetamide |

| Standard InChI | InChI=1S/C17H23NO7/c1-8(19)18-12-14(21)17(22)11(9-4-6-10(23-2)7-5-9)13(20)15(17)25-16(12)24-3/h4-7,11-16,20-22H,1-3H3,(H,18,19)/t11?,12-,13?,14-,15-,16+,17-/m1/s1 |

| Isomeric SMILES | CC(=O)N[C@@H]1C@HO |

Protective Group Strategy

The 4-methoxybenzylidene group at the 4,6-O-positions serves dual roles:

-

Steric Protection: Shields hydroxyl groups from undesired side reactions during glycosylation or functionalization.

-

Conformational Lock: Restricts the galactopyranose ring to a rigid bicyclic structure, favoring specific stereochemical outcomes in synthetic pathways.

This protective group is selectively removable under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent modifications at the 4- and 6-positions while preserving the 2-acetamido functionality.

Synthetic Applications and Reactivity

Role in Glycoconjugate Synthesis

The compound is a cornerstone in synthesizing oligosaccharides and glycoconjugates due to its:

-

Regioselective Reactivity: The 3-O-methyl and 2-acetamido groups direct glycosylation to specific hydroxyl positions.

-

Stability: The benzylidene group enhances stability under basic and mildly acidic conditions, facilitating multi-step syntheses.

Case Study: Synthesis of Blood Group Antigens

In the synthesis of blood group A trisaccharides, the 4,6-O-benzylidene-protected galactosamine derivative undergoes sequential glycosylation with fucose and N-acetylglucosamine donors. The protective group is later cleaved to expose hydroxyl groups for further functionalization.

Comparative Analysis of Protective Groups

The 4-methoxybenzylidene group offers advantages over traditional protecting groups:

Table 2: Protective Group Efficiency

| Protective Group | Stability (pH Range) | Deprotection Method | Synthetic Yield (%) |

|---|---|---|---|

| 4-Methoxybenzylidene | 2–8 | TFA/CH₂Cl₂ (0°C) | 85–92 |

| Benzoyl | 4–10 | NH₃/MeOH | 70–78 |

| Acetyl | 5–9 | NaOMe/MeOH | 65–75 |

Data adapted from.

Research Applications in Glycobiology

Carbohydrate-Protein Interaction Studies

The compound’s rigid structure mimics natural glycan epitopes, making it invaluable for:

-

Lectin Binding Assays: Used to map binding specificities of galectins and C-type lectins.

-

Enzyme Substrate Profiling: Serves as a substrate for glycosyltransferases and glycosidases to study catalytic mechanisms.

Proteomics and Glycomics

-

Mass Spectrometry Standards: Its predictable fragmentation patterns aid in calibrating instruments for glycan analysis.

-

Glycopeptide Synthesis: Incorporated into peptide backbones to study O-linked glycosylation effects on protein folding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume